

# Bemcentinib overall response rate clinical trials

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## Compound Focus: Bemcentinib

CAS No.: 1037624-75-1

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## Overall Response Rate (ORR) in Clinical Trials

The table below summarizes the ORR for **bemcentinib** across different clinical trials and patient populations.

Cancer Type	Trial Phase / Identifier	Treatment Regimen	Patient Population	ORR (Findings)	Key Highlights
AML [1] [2]	Phase 1b/2a (NCT02488408)	Bemcentinib + LDAC	Elderly R/R AML (2nd line)	45% (5/11) [2]	CR/CRi rate of 36%; clinical benefit rate 73% [2].
AML [1]	Phase 1b/2a (NCT02488408)	Bemcentinib + LDAC	Mixed (30 R/R, 6 treatment-naïve)	Not specified	Combination was safe and well-tolerated [1].
NSCLC [3]	Phase 1 (NCT02922777)	Bemcentinib + Docetaxel	Previously treated advanced NSCLC	35% (6/17)	47% (8/17) achieved stable disease [3].
NSCLC [4] [5]	Phase 2 (NCT03184571)	Bemcentinib + Pembrolizumab	STK11-mutated	100% (3/3)	All 3 evaluable patients had objective

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			advanced NSCLC		response/clinical benefit [4] [5].

## Detailed Experimental Protocols

To aid in the interpretation of the ORR data, here are the methodologies from key clinical trials.

### BGBC003 (NCT02488408) - AML Trial [1] [2]

- **Objective:** Primary objectives were to identify the maximum tolerated dose (MTD) for monotherapy and assess the safety/tolerability of the combination with LDAC.
- **Study Design:** Open-label, multi-centre Phase 1b/2a trial.
- **Patient Population:**
  - **Dose Escalation (Monotherapy):** 36 patients with R/R AML or high-risk MDS.
  - **LDAC Combination:** 36 AML patients (30 R/R, 6 treatment-naïve), median age 76, unfit for intensive chemotherapy.
- **Treatment:**
  - **Bemcentinib:** Orally, once daily. A loading/maintenance dose (e.g., 400/200 mg) was used.
  - **LDAC:** 20 mg administered subcutaneously twice daily for 10 days, in 28-day cycles.
- **Endpoints:** Efficacy (ORR, CR, CRi), safety, pharmacokinetics (PK), and pharmacodynamics (PD).

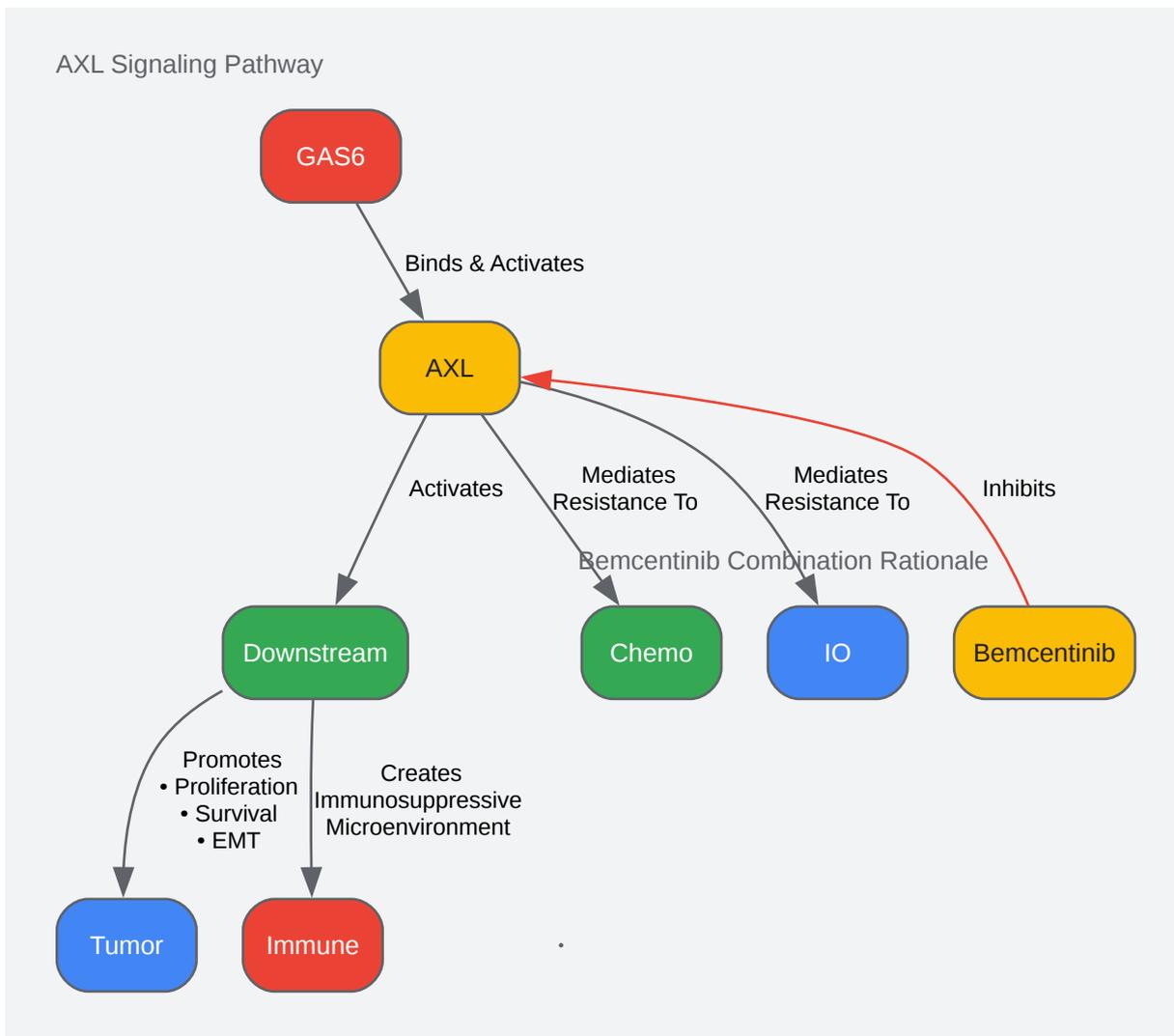
### NCT03184571 - NSCLC Trial (Bemcentinib + Pembrolizumab) [4] [5]

- **Objective:** To evaluate the efficacy and safety of **bemcentinib** in combination with pembrolizumab.
- **Study Design:** Phase 2, open-label, multi-centre, single-group assignment trial.
- **Patient Population:** Patients with stage IV adenocarcinoma NSCLC who had received up to one prior line of therapy. Cohorts were stratified by prior immunotherapy exposure.
- **Treatment:**
  - **Bemcentinib:** 400 mg loading dose for 3 days, then 200 mg daily thereafter.
  - **Pembrolizumab:** 200 mg intravenous infusion every 3 weeks.

- **Endpoints:** Primary endpoint was ORR. Secondary endpoints included disease control rate (DCR), duration of response (DOR), progression-free survival (PFS), and overall survival (OS).

## Mechanism of Action and Rationale for Combinations

The therapeutic strategy for **bemcentinib** is based on targeting AXL-mediated resistance pathways. The following diagram illustrates the core mechanisms and rationale for its combinations in clinical trials.



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*Figure 1: Mechanism of AXL Inhibition and Combination Rationale for **Bemcentinib**. AXL activation by its ligand GAS6 promotes tumor progression and an immunosuppressive microenvironment. **Bemcentinib** inhibits AXL to overcome resistance to chemotherapy and immunotherapy [6] [7].*

- **Targeting AXL in Cancer:** AXL is a receptor tyrosine kinase that is overexpressed in many cancers. Its activation is associated with key pathological processes, including **tumor cell proliferation, survival, invasion, epithelial-mesenchymal transition (EMT), and immunosuppression** [6] [7]. In NSCLC and AML, high AXL expression is linked to poor prognosis and resistance to various therapies [6] [1].
- **Overcoming Chemotherapy Resistance:** AXL signaling activates downstream pathways like **PI3K/AKT and MAPK**, which can confer resistance to cytotoxic agents. By inhibiting AXL, **bemcentinib** can sensitize tumor cells to chemotherapy, as demonstrated in the combination with LDAC in AML and docetaxel in NSCLC [6] [3].
- **Restoring Sensitivity to Immunotherapy:** AXL is upregulated in non-responders to immune checkpoint blockade. It contributes to an immunosuppressive microenvironment by modulating innate immune cells. Preclinical and early clinical data suggest that **bemcentinib** can restore response to anti-PD-1 therapy, particularly in challenging subgroups like **STK11-mutant NSCLC** [6] [4] [5].

## Future Clinical Development Directions

Based on the current clinical data, the development of **bemcentinib** is progressing in several key areas:

- **Biomarker-Driven Indications:** The strong signal of efficacy in **STK11-mutant NSCLC** has earned the **bemcentinib/pembrolizumab** combination an **FDA Fast Track designation**, highlighting its potential for this population with high unmet need [4] [5].
- **Novel Combination Strategies:** Research continues to explore new combinations. A newly initiated Phase 1b/II trial (NCT06516887) is investigating **bemcentinib** with **pacritinib (a JAK2 inhibitor)** in advanced lung adenocarcinoma, based on research suggesting AXL and JAK-STAT3 work together to promote tumor growth [8].

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To cite this document: Smolecule. [Bemcentinib overall response rate clinical trials]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548352#bemcentinib-overall-response-rate-clinical-trials>]

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